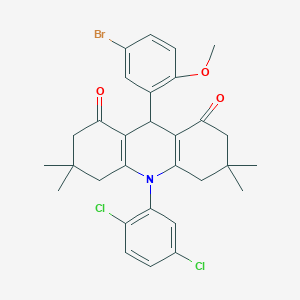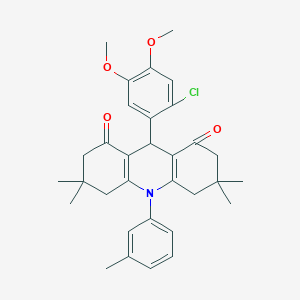![molecular formula C26H27BrN4O4S B307530 6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307530.png)
6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
Scientific Research Applications
6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of 6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. Additionally, it has been shown to exhibit anti-inflammatory and antimicrobial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is its potential as a lead compound for the development of novel drugs. However, one of the limitations of this compound is its complex synthesis method, which may limit its widespread use in the laboratory.
Future Directions
There are several future directions for the research and development of 6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. These include the investigation of its potential as a treatment for various diseases, the optimization of its synthesis method, and the development of analogs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of drug discovery. Its complex synthesis method and limited availability may limit its widespread use in the laboratory, but its potential as a lead compound for the development of novel drugs warrants further investigation.
Synthesis Methods
The synthesis of 6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves several steps. The initial step involves the reaction of 3-bromo-4-hydroxy-5-ethoxybenzoic acid with allyl bromide to form 4-(allyloxy)-3-bromo-5-ethoxybenzoic acid. The next step involves the reaction of the aforementioned compound with butyryl chloride to form 4-(allyloxy)-3-bromo-5-ethoxy-N-butyrylanilide. The final step involves the reaction of the aforementioned compound with thioacetic acid to form this compound.
properties
Molecular Formula |
C26H27BrN4O4S |
|---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
1-[6-(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]butan-1-one |
InChI |
InChI=1S/C26H27BrN4O4S/c1-5-10-21(32)31-19-12-9-8-11-17(19)22-24(28-26(36-4)30-29-22)35-25(31)16-14-18(27)23(34-13-6-2)20(15-16)33-7-3/h6,8-9,11-12,14-15,25H,2,5,7,10,13H2,1,3-4H3 |
InChI Key |
SRVNHMVAILAKIR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)Br)OCC=C)OCC |
Canonical SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)Br)OCC=C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Allyl 6-(2-chlorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307448.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(5-methylfuran-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307449.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-methoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307450.png)
![benzyl 3-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenyl ether](/img/structure/B307453.png)
![3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307454.png)
![2-[bis(1-methyl-1H-indol-3-yl)methyl]-4,6-dibromophenyl ethyl ether](/img/structure/B307455.png)
![4-{7-Acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-ethoxyphenyl acetate](/img/structure/B307458.png)
![3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1-methyl-1H-indol-3-yl)methyl]-1-methyl-1H-indole](/img/structure/B307460.png)

![{4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile](/img/structure/B307464.png)
![2-{2,3-dibromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B307465.png)

![1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B307468.png)
![2-[2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetamide](/img/structure/B307470.png)